Acetophenazine-d4 Dimaleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

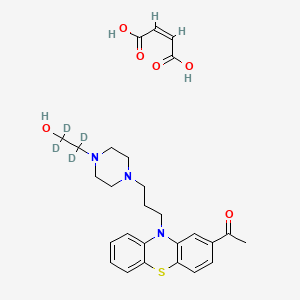

Acetophenazine-d4 Dimaleate is a deuterium-labeled form of Acetophenazine Dimaleate. It is a stable isotope-labeled compound widely used in pharmaceutical and biopharmaceutical research. The compound is primarily utilized in the study of metabolic kinetics, drug distribution in vivo, and drug metabolism pathways .

Wirkmechanismus

- Acetophenazine-d4 Dimaleate primarily targets the dopamine D2 receptor in the brain . This receptor plays a crucial role in regulating neurotransmission and is associated with various neuropsychiatric conditions.

Target of Action

Mode of Action

Vorbereitungsmethoden

The synthesis of Acetophenazine-d4 Dimaleate involves the reaction of acetyl phenyl hydrazine with diazoaniline hydrochloride to obtain acetyl phenyl hydrazine-diazoaniline hydrochloride. This intermediate is then reacted with an appropriate amount of dimaleic acid to yield this compound . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

Acetophenazine-d4 Dimaleate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Acetophenazine-d4 Dimaleate has a wide range of scientific research applications:

Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms.

Biology: It is used to study metabolic pathways and enzyme kinetics.

Medicine: It is used in the development and testing of new drugs, particularly in understanding their pharmacokinetics and pharmacodynamics.

Industry: It is used in the production of stable isotope-labeled compounds for various industrial applications.

Vergleich Mit ähnlichen Verbindungen

Acetophenazine-d4 Dimaleate is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:

- Perphenazine-d8 Dihydrochloride

- Haloperidol

- Zotepine

- Paliperidone-d4

- Nuciferine

These compounds also act as antipsychotic agents but differ in their specific chemical structures and pharmacological profiles .

Biologische Aktivität

Acetophenazine-d4 dimaleate is a stable isotope-labeled derivative of acetophenazine, a moderate-potency antipsychotic drug primarily used in the treatment of psychotic disorders. This compound is notable for its ability to block dopamine D2 receptors, which are crucial in the modulation of various neurological and psychological functions. Understanding the biological activity of this compound involves examining its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C31H33D4N3O10S

- Molecular Weight : 647.73 g/mol

- CAS Number : 1331636-00-0

- Purity : >95% (HPLC) .

This compound operates primarily as an antagonist at the dopamine D2 receptor, which plays a significant role in the regulation of mood, cognition, and perception. By blocking these receptors, the compound can reduce symptoms associated with psychotic disorders such as hallucinations and delusions .

Key Actions:

- Dopamine Receptor Antagonism : Inhibits postsynaptic mesolimbic dopaminergic activity, which is linked to psychotic symptoms.

- Hormonal Regulation : It is believed to affect the release of hypothalamic and hypophyseal hormones, influencing various physiological processes including metabolism and wakefulness .

Biological Activity Assessment

The biological activity of this compound can be evaluated through various assays that measure its effects on cell viability, migration, and receptor binding. Below are several common methodologies employed in research:

| Assay Type | Purpose | Limitations |

|---|---|---|

| MTT Assay | Cytotoxicity measurement | May interfere with test compounds |

| Colony Formation Assay | Clonogenic growth assessment | Requires low-adherence plates |

| Apoptosis Detection | Membrane integrity analysis | Specific reagents needed for accurate detection |

| Cell Cycle Analysis | Distribution of cell populations | Requires flow cytometry expertise |

Case Study 1: Antipsychotic Efficacy

A study conducted on the efficacy of acetophenazine in treating schizophrenia demonstrated significant reductions in psychotic symptoms among patients who received the drug compared to a placebo group. The study highlighted the importance of dopamine D2 receptor blockade in alleviating symptoms such as hallucinations and disorganized thinking .

Case Study 2: Pharmacokinetics and Metabolism

Research investigating the pharmacokinetics of acetophenazine-d4 indicated that its metabolic pathway involves conjugation reactions that enhance its solubility and facilitate excretion. The study emphasized that understanding these pathways is crucial for optimizing therapeutic regimens involving this compound .

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S.C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i15D2,16D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMBOHDUHCHGOE-ISZRLBLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.